molecular formula C15H20N2O3 B6324098 Benzyl 1-acetylpiperidin-4-ylcarbamate CAS No. 1790807-64-5

Benzyl 1-acetylpiperidin-4-ylcarbamate

Cat. No.: B6324098
CAS No.: 1790807-64-5
M. Wt: 276.33 g/mol
InChI Key: MCMSZAISEVXLJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-acetylpiperidin-4-ylcarbamate typically involves the reaction of benzyl chloroformate with 1-acetylpiperidine-4-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-acetylpiperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 1-acetylpiperidin-4-ylcarbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 1-acetylpiperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 1-acetylpiperidine
  • N-benzylpiperidine-4-carboxamide

Uniqueness

Benzyl 1-acetylpiperidin-4-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a versatile compound .

Properties

IUPAC Name

benzyl N-(1-acetylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-12(18)17-9-7-14(8-10-17)16-15(19)20-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMSZAISEVXLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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